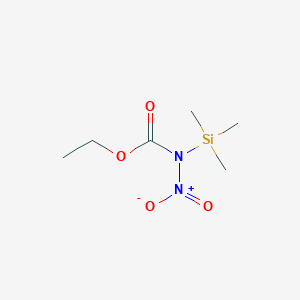![molecular formula C14H21NO4S B14561645 2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate CAS No. 61697-29-8](/img/structure/B14561645.png)
2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, chlorination, and neutralization reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone, while reduction may produce an amine .
Scientific Research Applications
2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonate esters and amines, such as:
- Methylphenylsulfonate
- Ethylphenylsulfonate
- Isopropylamine derivatives
Uniqueness
What sets 2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides specific reactivity and interaction profiles that are not found in simpler compounds .
Properties
CAS No. |
61697-29-8 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
[2-[N-(2-methylpropyl)anilino]-2-oxoethyl] ethanesulfonate |
InChI |
InChI=1S/C14H21NO4S/c1-4-20(17,18)19-11-14(16)15(10-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
ZEDJLUZTDNNUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OCC(=O)N(CC(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
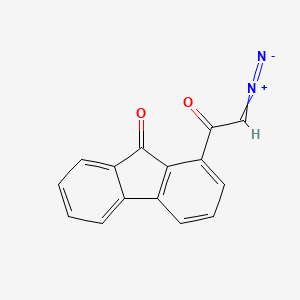
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)
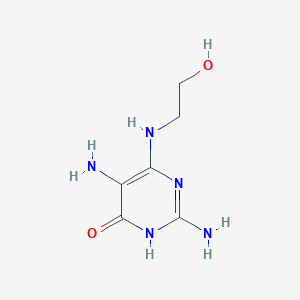
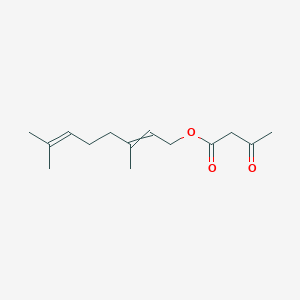
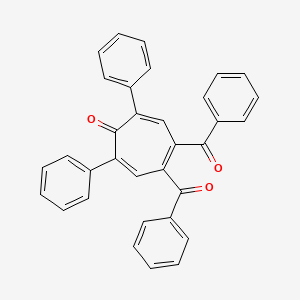
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
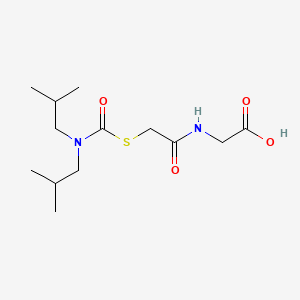
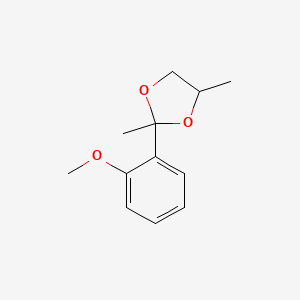
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)

![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)

